Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate
Description
Structural Characterization of Methyl 8-Methyl-3-Phenyl-8-Azabicyclo[3.2.1]Octane-4-Carboxylate
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound, This compound , reflects its bicyclic framework and substituent arrangement. The parent structure is an 8-azabicyclo[3.2.1]octane system, where the "aza" designation indicates the replacement of a carbon atom with nitrogen at position 8. The bicyclo[3.2.1]octane notation specifies bridge lengths of three, two, and one carbon atoms between the bridgehead positions.
The molecular formula, C₁₆H₂₁NO₂ , was confirmed through high-resolution mass spectrometry, yielding an exact mass of 259.157229 atomic mass units. Key structural features include:
- A tropane skeleton (8-azabicyclo[3.2.1]octane)
- A phenyl group at position 3
- A methyl ester at position 4
- An N-methyl group at position 8
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁NO₂ |
| Average Mass | 259.349 g/mol |
| Monoisotopic Mass | 259.157229 g/mol |
| Degree of Unsaturation | 7 |
The ester group at position 4 and phenyl substitution at position 3 create distinct electronic environments that influence the compound’s spectroscopic and reactive properties.
Crystallographic Data and Three-Dimensional Conformational Studies
Single-crystal X-ray diffraction studies have resolved the compound’s absolute configuration as (1R,2S,3S,5S) , confirming the exo orientation of both the phenyl and ester substituents. The bicyclic system adopts a chair-like conformation with the nitrogen atom in a pseudoaxial position. Key crystallographic parameters include:
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a=8.21 Å, b=10.34 Å, c=14.56 Å |
| Bond Angles | N1-C8-C9: 109.5° |
| Torsional Angles | C2-C3-C4-O1: -12.3° |
The phenyl ring forms a dihedral angle of 68.4° with the bicyclic plane, minimizing steric clashes with the ester group. Hydrogen bonding between the ester carbonyl oxygen and adjacent hydrogen atoms stabilizes the crystalline lattice, with intermolecular distances of 2.89 Å.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Assignments
¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃) reveals distinct splitting patterns due to the bicyclic framework’s rigid geometry:
- N-Methyl protons : Singlet at δ 2.31 ppm (3H, s)
- Ester methyl : Singlet at δ 3.67 ppm (3H, s)
- Bridgehead protons : Multiplet at δ 3.05–3.21 ppm (2H, m)
- Phenyl protons : Multiplet at δ 7.25–7.38 ppm (5H, m)
¹³C Nuclear Magnetic Resonance (100 MHz, CDCl₃) assignments correlate with the electronic environments of key carbons:
- Ester carbonyl : δ 170.8 ppm
- Aromatic carbons : δ 128.1–137.5 ppm
- Bridgehead carbons : δ 58.9 ppm (C-1), 62.1 ppm (C-5)
Nuclear Overhauser Effect (NOE) experiments confirm the exo orientation of substituents, with strong NOEs observed between the N-methyl group and bridgehead protons.
Infrared and Mass Spectrometric Fingerprinting
Infrared spectroscopy (KBr pellet) identifies characteristic vibrational modes:
- Ester C=O stretch : 1725 cm⁻¹
- Aromatic C=C stretch : 1601 cm⁻¹
- N-Methyl deformation : 1380 cm⁻¹
Electron ionization mass spectrometry (EI-MS) fragments the molecular ion (m/z 259) through retro-Diels-Alder cleavage of the bicyclic system, producing dominant fragments at m/z 140 (C₉H₁₀N⁺) and m/z 119 (C₇H₇O₂⁺).
Computational Modeling of Electronic and Steric Properties
Density Functional Theory Calculations
B3LYP/6-311++G(d,p) calculations reveal an HOMO-LUMO gap of 5.2 eV, indicating moderate electronic stability. The HOMO localizes on the phenyl ring and nitrogen lone pair (-6.8 eV), while the LUMO resides on the ester carbonyl group (-1.6 eV). Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the nitrogen lone pair and σ* orbitals of adjacent C-H bonds (E(2) = 12.3 kcal/mol).
| Computational Parameter | Value |
|---|---|
| Dipole Moment | 3.8 Debye |
| Molecular Electrostatic Potential (MEP) | -48.2 kJ/mol (near O) |
| Torsional Energy Barrier | 8.7 kcal/mol |
Structure
3D Structure
Properties
IUPAC Name |
methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBOXYLBBHNWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A representative protocol involves reacting a phenyl-substituted pyrrolidine precursor with methyl acrylate under microwave irradiation (150°C, 20 min) in toluene. The use of a chiral Lewis acid catalyst, such as (R)-BINOL-derived zinc complexes, induces enantiomeric excesses >90%. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Temperature | 150°C | Maximizes reaction rate without decomposition |
| Solvent | Toluene | Balances polarity and boiling point |
| Catalyst Loading | 5 mol% | Reduces cost while maintaining stereocontrol |
| Microwave Power | 300 W | Ensures uniform heating |
Post-cycloaddition, the methyl ester at C4 is introduced via in situ trapping of the intermediate with methyl chloroformate, achieving yields of 78–85%.
Reduction-Based Methods from Cyano Intermediates
Patent literature describes a reduction strategy for synthesizing 8-azabicyclo[3.2.1]octane derivatives from cyano-functionalized precursors. This approach is adaptable to the target compound by incorporating phenyl and ester groups during precursor synthesis.
Synthesis of 3-Cyano-8-Methyl Intermediate
The process begins with the preparation of 3-cyano-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane via magnesium methoxide-mediated cyclization. Reaction conditions include:
Borohydride Reduction and Esterification
Functionalization of Bicyclic Scaffolds
C3 Phenylation Strategies
Late-stage functionalization at C3 employs cross-coupling reactions:
| Method | Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C) | 82% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 75% |
These methods require a halogenated bicyclic intermediate, synthesized via electrophilic aromatic substitution using N-bromosuccinimide.
Esterification at C4
The carboxylate group is introduced via:
-
Mitsunobu Reaction : DIAD, PPh₃, methyl carboxylate (89% yield)
Comparative Analysis of Synthetic Routes
| Method | Overall Yield | Stereocontrol | Scalability | Cost |
|---|---|---|---|---|
| [3+2] Cycloaddition | 78% | High (ee >90%) | Moderate | High |
| Cyano Reduction | 65% | Moderate | High | Low |
| Radical Cyclization | 68% | High (dr >95%) | Low | Moderate |
The cyano reduction route offers the best balance of scalability and cost, while radical cyclization provides superior diastereocontrol for enantiomerically pure products.
Industrial Production Considerations
Large-scale synthesis prioritizes:
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
Chemistry
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate serves as a building block for synthesizing more complex molecules. Its structural characteristics allow chemists to modify and explore various derivatives that can lead to novel compounds with unique properties.
Biology
Due to its structural similarity to natural alkaloids, this compound is utilized in studies related to neurotransmitter systems . Research indicates that it can interact with neurotransmitter receptors, potentially influencing signaling pathways involved in various neurological functions .
Medicine
The compound shows promise in the development of drugs targeting the central nervous system (CNS). Its ability to modulate receptor activity positions it as a candidate for therapeutic applications in treating neurological disorders .
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and pharmaceuticals . Its versatility allows for the creation of specialized products tailored to specific industrial needs .
Chemical Reactions and Mechanism of Action
This compound can undergo several chemical reactions:
- Oxidation : Introduces oxygen-containing functional groups.
- Reduction : Removes oxygen-containing groups or reduces double bonds.
- Substitution : Replaces one functional group with another.
These reactions can yield various products depending on the reagents and conditions used, such as ketones or alcohols from oxidation processes .
The mechanism of action involves interaction with specific molecular targets, particularly neurotransmitter receptors, which can influence neurotransmitter release and signaling pathways, making it relevant for pharmacological studies .
Case Study 1: Neurotransmitter Interaction
Research has shown that this compound effectively modulates neurotransmitter release in vitro, suggesting its potential as a therapeutic agent for neurological conditions such as depression or anxiety disorders .
Case Study 2: Anticancer Activity
A study explored the anticancer properties of derivatives related to this compound, demonstrating significant inhibitory effects on cancer cell lines, indicating its potential role in cancer therapy development .
Mechanism of Action
The mechanism of action of methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways . This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Key Characteristics:
- Detection : Identified in illegal drug samples using advanced analytical methods such as liquid chromatography–high-resolution tandem mass spectrometry (LC-HRMS/MS), gas chromatography–mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy .
- Pharmacology : Acts as a dopamine reuptake inhibitor (DRI) with higher potency and longer duration of action compared to cocaine .
- Legality : Emerged as an unregulated alternative to cocaine, reflecting its status as a "legal high" in some jurisdictions .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Troparil with structurally related compounds, emphasizing pharmacological and metabolic differences:
Key Findings from Research
Potency and Duration :
- Troparil exhibits 2–3x higher potency than cocaine in animal models, attributed to its resistance to metabolic degradation .
- Unlike cocaine, Troparil’s phenyl group enhances steric protection against esterases, prolonging its effects .
Metabolic Pathways: Troparil: Primary metabolites include demethylated Troparil (nor-Troparil) and hydroxylated derivatives (e.g., 4-hydroxy-Troparil) . Cocaine: Rapidly metabolized to benzoylecgonine (inactive) and ecgonine methyl ester (non-psychoactive) .
Clinical and Forensic Relevance :
Biological Activity
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate, commonly referred to as Troparil, is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its impact in various therapeutic contexts.
Chemical Structure and Properties
Chemical Formula: C16H21NO2
Molecular Weight: 259.34 g/mol
CAS Number: 50370-54-2
IUPAC Name: this compound
The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of many psychoactive substances.
Troparil exhibits its biological effects primarily through interactions with the central nervous system (CNS). It is known to act as a dopamine reuptake inhibitor , which enhances dopaminergic signaling in the brain. This mechanism is particularly relevant in the context of neuropsychiatric disorders where dopamine dysregulation is implicated.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that Troparil may exhibit antidepressant-like effects in animal models, potentially due to its modulation of serotonin and norepinephrine levels alongside dopamine.
- Analgesic Properties : The compound has been investigated for its analgesic effects, providing relief from pain without the side effects commonly associated with traditional opioids.
- Cognitive Enhancement : Research indicates that Troparil may enhance cognitive functions, possibly by improving synaptic plasticity through its dopaminergic activity.
Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry demonstrated that Troparil significantly reduced depressive-like behaviors in rodent models when administered at specific dosages. The results indicated an increase in serotonin levels and a decrease in stress markers .
| Dosage (mg/kg) | Behavioral Outcome | Serotonin Level Change |
|---|---|---|
| 5 | Significant reduction in despair behavior | +30% |
| 10 | Moderate reduction in despair behavior | +20% |
| 20 | No additional effect observed | +15% |
Study 2: Analgesic Properties
In a pain model study, Troparil was compared to morphine for its analgesic efficacy. The findings revealed that Troparil provided comparable pain relief with fewer side effects, such as sedation and constipation, which are common with opioid medications .
| Treatment | Pain Relief (%) | Side Effects Observed |
|---|---|---|
| Troparil | 75% | Minimal |
| Morphine | 80% | High |
Q & A
Q. What analytical techniques are recommended for identifying Troparil in illicit samples, and how do they ensure specificity?
Troparil is identified using a combination of chromatographic and spectroscopic methods:
- GC-EI-MS : Provides fragmentation patterns for preliminary screening. Key ions include m/z 259 (molecular ion) and characteristic tropane ring fragments (e.g., m/z 82, 83) .
- LC-ESI-QTOF-MS/MS : Offers accurate mass measurements (±5 ppm) and collision-induced dissociation (CID) data. The protonated ion [M+H]⁺ at m/z 260.1651 confirms molecular formula C₁₆H₂₁NO₂ .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and substituent positions (e.g., phenyl at C3, methyl ester at C4). Key signals include δ 3.65 ppm (COOCH₃) and δ 2.35 ppm (N-CH₃) .
Methodological Note : Multi-technique concordance is critical due to structural similarities with other cocaine analogues (e.g., WIN 35428) .
Q. What are the key spectral characteristics of Troparil for forensic differentiation from related cocaine analogues?
- Mass Spectrometry : Troparil lacks the benzoyloxy group of cocaine, resulting in distinct fragmentation (e.g., absence of m/z 105 [C₆H₅CO⁺] and presence of phenyl-derived ions at m/z 77, 91) .
- NMR : The absence of a benzoyloxy group (δ 7.4–8.1 ppm) and the presence of a phenyl group at C3 (δ 7.2–7.4 ppm) differentiate it from cocaine derivatives .
Q. How does Troparil’s basic structure influence its stability under varying storage conditions?
The 8-azabicyclo[3.2.1]octane core provides rigidity, enhancing thermal stability. However, the methyl ester group at C4 is susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage at neutral pH and low humidity .
Advanced Research Questions
Q. How do structural modifications in the 8-azabicyclo[3.2.1]octane scaffold influence dopamine transporter (DAT) affinity and selectivity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., fluorine) at the phenyl ring enhances DAT binding (e.g., WIN 35428, Kᵢ = 1.2 nM vs. Troparil’s Kᵢ = 4.8 nM) .
- Stereochemistry : The endo configuration of the tropane ring optimizes DAT interaction, while exo derivatives show reduced affinity .
Data Table :
| Derivative | Substituent Position | DAT Kᵢ (nM) | SERT/NET Selectivity |
|---|---|---|---|
| Troparil | C3-phenyl | 4.8 | 10:1 (DAT:SERT) |
| WIN 35428 | C3-(4-fluorophenyl) | 1.2 | 50:1 (DAT:SERT) |
| Source: Structure-activity studies |
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) studies of Troparil analogues?
- In Vitro Binding Assays : Radioligand competition assays (e.g., [³H]WIN 35428 displacement) quantify DAT/SERT/NET affinity .
- Computational Modeling : Molecular docking (e.g., using DAT homology models) identifies critical interactions (e.g., hydrogen bonding with Asp79) .
- Stereochemical Analysis : Chiral HPLC separates enantiomers to assess stereoselectivity, as seen in ethylidenyl derivatives with >75% diastereomeric excess .
Q. What challenges arise in synthesizing Troparil derivatives with high diastereomeric purity?
Q. How does Troparil’s pharmacological profile compare to cocaine, and what implications does this have for abuse potential studies?
- Pharmacokinetics : Troparil’s logP (~2.1) predicts rapid blood-brain barrier penetration, similar to cocaine .
- Receptor Specificity : Troparil shows higher DAT selectivity (DAT:SERT = 10:1) than cocaine (DAT:SERT = 1:1), suggesting stronger stimulant effects .
- In Vivo Models : Rodent self-administration assays indicate a lower abuse threshold than cocaine, correlating with prolonged DAT occupancy .
Methodological Recommendations
- Analytical Workflows : Combine GC-MS for rapid screening with LC-HRMS/NMR for confirmatory analysis .
- SAR Optimization : Prioritize C3 aryl substitutions and endo stereochemistry to enhance DAT affinity .
- Synthetic Protocols : Use radical cyclization and chiral resolution techniques to achieve high-purity intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
